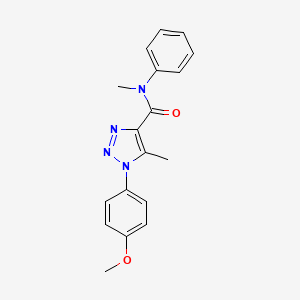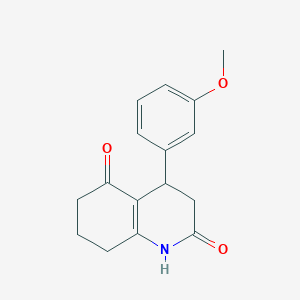![molecular formula C21H25NO B4434751 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4434751.png)
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline
描述
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline, also known as TIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TIQ is a tetrahydroisoquinoline derivative that has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in a variety of research settings.
作用机制
The mechanism of action of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve interactions with multiple neurotransmitter and neuromodulator systems in the brain. 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been shown to bind to a number of different receptors, including dopamine D1 and D2 receptors, serotonin 5-HT1A and 5-HT2A receptors, and acetylcholine muscarinic receptors. These interactions can lead to changes in the activity of these systems, resulting in a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, changes in receptor activity, and alterations in gene expression. These effects can lead to changes in behavior, mood, and cognitive function, making 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline a promising tool for studying these complex processes.
实验室实验的优点和局限性
One of the major advantages of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline as a research tool is its ability to interact with multiple neurotransmitter and neuromodulator systems in the brain. This makes it a versatile tool for studying a wide range of complex processes. However, 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline also has some limitations, including its relatively low potency and selectivity for specific receptor subtypes. These limitations can make it challenging to use 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline in certain research settings.
未来方向
There are a number of potential future directions for research on 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on developing more potent and selective 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline derivatives that could be used to study specific neurotransmitter and neuromodulator systems in greater detail. Another potential direction could be on investigating the potential therapeutic applications of 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives in the treatment of neurological and psychiatric disorders. Overall, 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline is a promising research tool with a wide range of potential applications in scientific research.
科学研究应用
2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. One of the major areas of focus has been its use as a tool for studying the mechanisms of action of various neurotransmitters and neuromodulators in the brain. 2-[3-(4-isopropylphenyl)propanoyl]-1,2,3,4-tetrahydroisoquinoline has been found to interact with a number of these molecules, including dopamine, serotonin, and acetylcholine, and has been used to elucidate the complex interactions between these systems.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)18-10-7-17(8-11-18)9-12-21(23)22-14-13-19-5-3-4-6-20(19)15-22/h3-8,10-11,16H,9,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNABYUDUITRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-N,N-diisopropylacetamide](/img/structure/B4434670.png)
![9-[4-(dimethylamino)phenyl]-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4434674.png)

![1-phenyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B4434684.png)
![3-(4-methylphenyl)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4434687.png)
![N-[3-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4434688.png)
![1-[(dimethylamino)sulfonyl]-N-(2-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4434707.png)
![1-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine](/img/structure/B4434717.png)


![N-(2-chlorophenyl)-3-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434759.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(1-piperidinylmethyl)benzamide](/img/structure/B4434767.png)

![8-(1,3-benzodioxol-5-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434789.png)